molecular formula C30H24N4O6 B11190080 N-{2-methyl-1-[(3-nitrophenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-nitro-N-phenylbenzamide

N-{2-methyl-1-[(3-nitrophenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-nitro-N-phenylbenzamide

Cat. No.: B11190080
M. Wt: 536.5 g/mol
InChI Key: ZWYADODLGKHDSA-UHFFFAOYSA-N
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Description

N-{2-methyl-1-[(3-nitrophenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-nitro-N-phenylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, nitrophenyl groups, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-1-[(3-nitrophenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-nitro-N-phenylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Nitrophenyl Groups: Nitration reactions are employed to introduce nitro groups onto the phenyl rings. This involves the use of nitric acid and sulfuric acid as nitrating agents.

    Coupling Reactions: The final step involves coupling the tetrahydroquinoline core with the nitrophenyl and benzamide groups. This can be achieved through amide bond formation using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-1-[(3-nitrophenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-nitro-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, which can further react to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

N-{2-methyl-1-[(3-nitrophenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-nitro-N-phenylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.

    Materials Science: Its structural properties may be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-{2-methyl-1-[(3-nitrophenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro groups and the tetrahydroquinoline core play crucial roles in its activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-methyl-1-[(3-chlorophenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-chloro-N-phenylbenzamide
  • N-{2-methyl-1-[(3-methylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-methyl-N-phenylbenzamide

Uniqueness

N-{2-methyl-1-[(3-nitrophenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-nitro-N-phenylbenzamide is unique due to the presence of multiple nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of the tetrahydroquinoline core with nitrophenyl and benzamide groups also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H24N4O6

Molecular Weight

536.5 g/mol

IUPAC Name

N-[2-methyl-1-(3-nitrobenzoyl)-3,4-dihydro-2H-quinolin-4-yl]-3-nitro-N-phenylbenzamide

InChI

InChI=1S/C30H24N4O6/c1-20-17-28(32(23-11-3-2-4-12-23)30(36)22-10-8-14-25(19-22)34(39)40)26-15-5-6-16-27(26)31(20)29(35)21-9-7-13-24(18-21)33(37)38/h2-16,18-20,28H,17H2,1H3

InChI Key

ZWYADODLGKHDSA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N(C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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